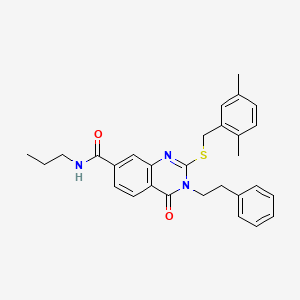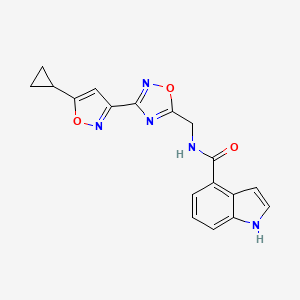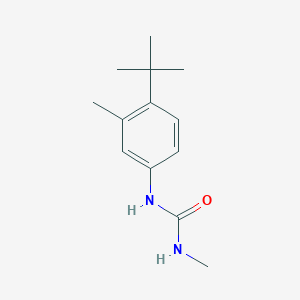
1-(4-Tert-butyl-3-methylphenyl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Tert-butyl-3-methylphenyl)-3-methylurea, also known as TU, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. TU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 209.3 g/mol.
Scientific Research Applications
Crystallographic Characteristics
The compound metobromuron, a phenylurea herbicide structurally similar to 1-(4-Tert-butyl-3-methylphenyl)-3-methylurea, demonstrates notable crystallographic characteristics. Its molecular structure, featuring dihedral angles and specific hydrogen bonds, forms chains along the crystal axis, contributing to its properties as a herbicide (Kang et al., 2015).
Anticancer Applications
A bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex, related to thiourea derivatives like 1-(4-Tert-butyl-3-methylphenyl)-3-methylurea, has been synthesized and screened for anticancer properties. The study focused on understanding its pharmacokinetics, toxicity, and molecular interactions, suggesting potential in drug discovery (Ruswanto et al., 2021).
Applications in Polyurethane Production
In the polyurethane production chain, derivatives similar to 1-(4-Tert-butyl-3-methylphenyl)-3-methylurea serve as models for byproducts. Their behavior as chlorine radical sources and their photochemical reactions are crucial in understanding and managing impurities in polyurethane production (Callison et al., 2012).
properties
IUPAC Name |
1-(4-tert-butyl-3-methylphenyl)-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9-8-10(15-12(16)14-5)6-7-11(9)13(2,3)4/h6-8H,1-5H3,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFKHTHHKQTYOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


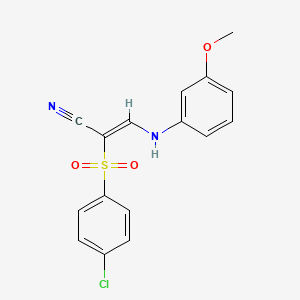
![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368208.png)
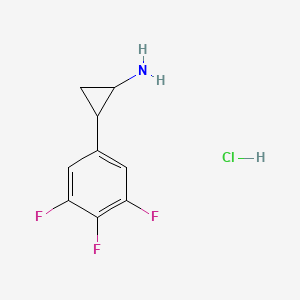
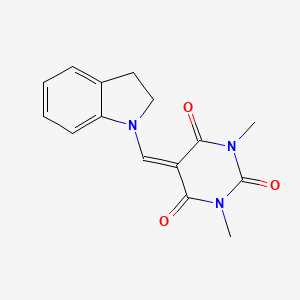
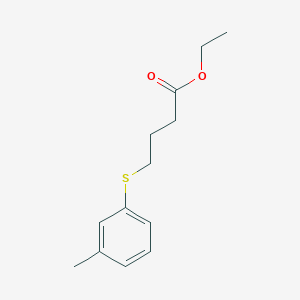

![8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2368217.png)
![2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2368219.png)
![3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine](/img/structure/B2368220.png)
![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2368222.png)
![3-isobutyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368223.png)
